molecular formula C7H15ClS B1418558 1-Chloro-3-[(2-methylpropyl)sulfanyl]propane CAS No. 147298-64-4

1-Chloro-3-[(2-methylpropyl)sulfanyl]propane

Cat. No.: B1418558
CAS No.: 147298-64-4
M. Wt: 166.71 g/mol
InChI Key: KHKUSJFPOUPTHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-[(2-methylpropyl)sulfanyl]propane is an organic compound with the molecular formula C7H15ClS and a molecular weight of 166.71 g/mol . It is also known by its IUPAC name, 3-chloropropyl isobutyl sulfide . This compound is characterized by the presence of a chloro group, a sulfanyl group, and a branched alkyl chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-chloro-3-[(2-methylpropyl)sulfanyl]propane typically involves the reaction of 3-chloropropanol with isobutyl mercaptan under acidic conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol is replaced by the sulfanyl group of isobutyl mercaptan. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Chloro-3-[(2-methylpropyl)sulfanyl]propane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common reagents and conditions used in these reactions include strong bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., hydrogen peroxide). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Chloro-3-[(2-methylpropyl)sulfanyl]propane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of sulfanyl-containing compounds on biological systems, including enzyme inhibition and protein modification.

    Medicine: It may serve as a precursor for the synthesis of therapeutic agents, particularly those targeting sulfanyl-sensitive pathways.

    Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-chloro-3-[(2-methylpropyl)sulfanyl]propane involves its interaction with molecular targets through its chloro and sulfanyl groups. The chloro group can participate in nucleophilic substitution reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially leading to enzyme inhibition or protein modification. These interactions can affect various biochemical pathways, depending on the specific molecular targets involved.

Comparison with Similar Compounds

1-Chloro-3-[(2-methylpropyl)sulfanyl]propane can be compared with other similar compounds, such as:

    1-Chloro-3-[(2-methylpropyl)thio]propane: Similar structure but with a thioether linkage instead of a sulfanyl group.

    3-Chloropropyl isobutyl ether: Similar structure but with an ether linkage instead of a sulfanyl group.

    3-Chloropropyl isobutyl amine: Similar structure but with an amine group instead of a sulfanyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

1-(3-chloropropylsulfanyl)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClS/c1-7(2)6-9-5-3-4-8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKUSJFPOUPTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-[(2-methylpropyl)sulfanyl]propane
Reactant of Route 2
Reactant of Route 2
1-Chloro-3-[(2-methylpropyl)sulfanyl]propane
Reactant of Route 3
Reactant of Route 3
1-Chloro-3-[(2-methylpropyl)sulfanyl]propane
Reactant of Route 4
Reactant of Route 4
1-Chloro-3-[(2-methylpropyl)sulfanyl]propane
Reactant of Route 5
Reactant of Route 5
1-Chloro-3-[(2-methylpropyl)sulfanyl]propane
Reactant of Route 6
Reactant of Route 6
1-Chloro-3-[(2-methylpropyl)sulfanyl]propane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.